

Check Availability & Pricing

# Tredaptive Adverse Events: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



This technical support guide provides in-depth information for researchers, scientists, and drug development professionals investigating the adverse events associated with **Tredaptive** (nicotinic acid/laropiprant). The content is presented in a question-and-answer format to address specific issues that may arise during experimental design and execution.

# Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the withdrawal of **Tredaptive** from the market?

A1: **Tredaptive** was withdrawn from the market because the large-scale HPS2-THRIVE (Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events) clinical trial failed to demonstrate a significant reduction in major vascular events when added to statin therapy.[1][2] Furthermore, the study revealed a statistically significant increase in the incidence of non-fatal serious adverse events in the group receiving **Tredaptive** compared to the placebo group.[1][2][3] The European Medicines Agency's (EMA) Committee for Medicinal Products for Human Use (CHMP) concluded that the benefits of **Tredaptive** no longer outweighed its risks.[4]

Q2: What were the major adverse events observed with **Tredaptive** in the HPS2-THRIVE study?

A2: The HPS2-THRIVE study, which enrolled 25,673 high-risk patients, identified several statistically significant increases in serious adverse events with **Tredaptive**.[1][5] These included:



- Myopathy: An increased risk of muscle-related side effects.
- New-Onset Diabetes and Disturbances in Glycemic Control: A higher incidence of newly diagnosed diabetes and complications in patients with pre-existing diabetes.
- Bleeding: An excess of both gastrointestinal and intracranial bleeding.[7][8]
- Infections: A higher rate of serious infections. [7][8]
- Gastrointestinal and Skin-related Issues: Including indigestion, itching, and rashes.

# Troubleshooting Guides Investigating Niacin-Induced Flushing and Laropiprant's Mechanism

Q3: We are investigating the mechanism of niacin-induced flushing. What is the established signaling pathway?

A3: Niacin-induced flushing is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on dermal Langerhans cells and macrophages.[9][10] This activation leads to the production and release of prostaglandin D2 (PGD2). PGD2 then binds to the prostaglandin D2 receptor 1 (DP1) on capillary endothelial cells, causing vasodilation and the characteristic flushing symptoms.[11][12]

Diagram of the Niacin-Induced Flushing Pathway:





#### Click to download full resolution via product page

Niacin-induced flushing pathway and the action of laropiprant.

Q4: How can we quantify PGD2 release in response to nicotinic acid in our experiments?

A4: A reliable method to quantify PGD2 release is to measure its stable metabolite,  $9\alpha,11\beta$ -PGF2, in plasma or urine using gas chromatography-mass spectrometry (GC-MS).[13] This method provides high sensitivity and specificity.

Experimental Protocol: Measurement of PGD2 Metabolite (9α,11β-PGF2) by GC-MS

- Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) at baseline and at various time points after nicotinic acid administration (e.g., 15, 30, 45, 60, 120, and 240 minutes).[13] Immediately centrifuge the samples to separate the plasma and store at -80°C until analysis.
- Sample Preparation (Solid-Phase Extraction):
  - Acidify plasma samples to pH 3 with formic acid.
  - Add a deuterated internal standard (e.g., 9α,11β-PGF2-d4) for accurate quantification.
  - Apply the sample to a C18 solid-phase extraction column pre-conditioned with methanol and water.
  - Wash the column with a non-polar solvent (e.g., hexane) to remove lipids.
  - Elute the prostaglandins with a more polar solvent (e.g., ethyl acetate).
  - Evaporate the eluate to dryness under a stream of nitrogen.
- Derivatization:
  - To improve volatility and thermal stability for GC analysis, derivatize the sample. This
    typically involves a two-step process:
    - 1. Methoximation of the ketone groups.



- 2. Silylation of the hydroxyl groups to form pentafluorobenzyl (PFB) esters and trimethylsilyl (TMS) ethers.
- GC-MS Analysis:
  - Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
  - Use a suitable capillary column (e.g., DB-1) for separation.
  - Operate the mass spectrometer in negative ion chemical ionization (NICI) mode for high sensitivity.
  - Monitor the characteristic ions for both the native PGD2 metabolite and the deuterated internal standard.
- Quantification:
  - Construct a standard curve using known concentrations of the PGD2 metabolite.
  - Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

# **Assessing Myopathy**

Q5: We are planning a preclinical/clinical study and need to assess the risk of drug-induced myopathy. What is a standard protocol?

A5: A comprehensive assessment of drug-induced myopathy should include clinical monitoring, biochemical markers, and potentially more invasive procedures if myopathy is suspected.

Experimental Protocol: Assessment of Drug-Induced Myopathy

- Clinical Monitoring:
  - Regularly question subjects about muscle-related symptoms such as pain (myalgia), weakness, tenderness, or cramps.
  - Perform physical examinations to assess muscle strength and tenderness.

## Troubleshooting & Optimization





- Biochemical Monitoring (Creatine Kinase):
  - Measure serum creatine kinase (CK) levels at baseline and at regular intervals throughout the study.
  - In the HPS2-THRIVE study, CK was measured at each follow-up visit, and more frequently if muscle symptoms were reported or if alanine transaminase (ALT) levels were elevated.
     [6]
  - Define myopathy based on pre-specified CK elevation thresholds (e.g., >5x or >10x the upper limit of normal) with or without muscle symptoms.[6]
- Further Investigation (if myopathy is suspected):
  - Electromyography (EMG): Can help to differentiate between myopathic and neurogenic causes of weakness.
  - Muscle Biopsy: In cases of persistent or severe myopathy, a muscle biopsy can provide definitive evidence of muscle damage and may reveal specific pathological features.

Diagram of the Myopathy Assessment Workflow:





Click to download full resolution via product page

Workflow for the assessment of drug-induced myopathy.

# **Monitoring Glycemic Control**

## Troubleshooting & Optimization





Q6: How should we monitor for potential effects on glycemic control and new-onset diabetes in our clinical trial?

A6: Monitoring for adverse effects on glycemic control involves regular blood glucose measurements and standardized diagnostic criteria for new-onset diabetes.

Experimental Protocol: Monitoring Glycemic Control

- Baseline Assessment:
  - Measure fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c) at the beginning of the study to establish a baseline.
  - Identify subjects with pre-existing diabetes.
- Regular Monitoring:
  - Measure FPG and/or HbA1c at regular intervals (e.g., every 6-12 months) for all subjects.
  - For subjects with known diabetes, more frequent monitoring (including self-monitoring of blood glucose) may be necessary to detect disturbances in glycemic control.[15]
- Diagnosis of New-Onset Diabetes:
  - Use standardized diagnostic criteria, such as those from the American Diabetes Association (ADA):
    - Fasting plasma glucose ≥ 126 mg/dL (7.0 mmol/L)
    - 2-hour plasma glucose ≥ 200 mg/dL (11.1 mmol/L) during an oral glucose tolerance test
       (OGTT)
    - HbA1c ≥ 6.5%
    - In a patient with classic symptoms of hyperglycemia or hyperglycemic crisis, a random plasma glucose ≥ 200 mg/dL (11.1 mmol/L)
- Continuous Glucose Monitoring (CGM):



 For more detailed insights into glycemic variability and the incidence of hypoglycemia or hyperglycemia, consider using continuous glucose monitoring (CGM) devices in a subset of participants.[16][17]

# **Quantitative Data from the HPS2-THRIVE Study**

The following tables summarize the key quantitative data on adverse events from the HPS2-THRIVE trial.

Table 1: Incidence of Myopathy in the HPS2-THRIVE Study[6][18][19]

| Patient Group            | Tredaptive<br>Group | Placebo Group | Risk Ratio<br>(95% CI) | p-value |
|--------------------------|---------------------|---------------|------------------------|---------|
| Overall                  | 0.16%/year          | 0.04%/year    | 4.4 (2.6-7.5)          | <0.0001 |
| Chinese<br>Participants  | 0.66%/year          | 0.13%/year    | -                      | -       |
| European<br>Participants | 0.07%/year          | 0.04%/year    | -                      | -       |

Table 2: Incidence of Diabetes-Related Adverse Events in the HPS2-THRIVE Study[7][8][18]

| Adverse Event                    | Tredaptive<br>Group | Placebo Group | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------|---------------------|---------------|--------------------------|---------|
| New-Onset<br>Diabetes            | 5.7%                | 4.3%          | 1.32 (1.16-1.51)         | <0.001  |
| Disturbances in Diabetes Control | 11.1%               | 7.5%          | 1.56 (1.35-1.80)         | <0.001  |

Table 3: Incidence of Other Serious Adverse Events in the HPS2-THRIVE Study[7][8][18]



| Adverse Event<br>Category | Tredaptive Group | Placebo Group | p-value |
|---------------------------|------------------|---------------|---------|
| Bleeding                  | 2.5%             | 1.9%          | <0.001  |
| Infections                | 8.0%             | 6.6%          | <0.001  |
| Gastrointestinal          | 4.8%             | 3.8%          | <0.001  |
| Musculoskeletal           | 3.7%             | 3.0%          | <0.001  |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipid.org [lipid.org]
- 3. academic.oup.com [academic.oup.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serious Adverse Effects of Extended-release Niacin/Laropiprant: Results From the Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) Trial [pubmed.ncbi.nlm.nih.gov]
- 8. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 9. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Niacin Rx Suspended Worldwide | Medicap [mpi.rxwiki.com]







- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Release of markedly increased quantities of prostaglandin D2 in vivo in humans following the administration of nicotinic acid PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug-related Myopathies of Which the Clinician Should Be Aware PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. clinicalink.com [clinicalink.com]
- 17. Role of Continuous Glucose Monitoring in Clinical Trials: Recommendations on Reporting PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heart Protection Study 2—Treatment of HDL to Reduce the Incidence of Vascular Events
   American College of Cardiology [acc.org]
- 19. medscape.com [medscape.com]
- To cite this document: BenchChem. [Tredaptive Adverse Events: A Technical Support Center for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245522#understanding-the-increased-adverseevents-with-tredaptive]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com